![molecular formula C7H5ClN2O B6234224 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 1242250-48-1](/img/no-structure.png)

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

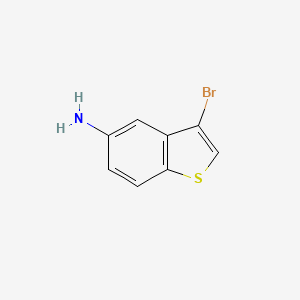

The compound “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” is a type of heterocyclic compound. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom, fused with a pyridine ring, which is a six-membered ring with one nitrogen atom . This type of structure is common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of oxazolo[4,5-c]pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . This method allows for the synthesis of 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring fused with a pyridine ring. The InChI code for a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, is 1S/C7H5ClN2O/c1-4-5-3-9-7 (8)2-6 (5)11-10-4/h2-3H,1H3 .Chemical Reactions Analysis

The chemical reactions involving oxazolo[4,5-c]pyridine derivatives can be quite diverse, depending on the specific substituents present on the rings. For instance, the presence of a chloro group can facilitate reactions such as nucleophilic substitution or elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, the molecular weight is 168.58, and it has a melting point of 106-108°C .Mechanism of Action

The mechanism of action of “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” would depend on its specific biological target. Oxazolo[4,5-c]pyridine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” would depend on its specific properties and usage. For a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, the safety information includes hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be valuable leads for the development of new therapeutic agents .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves the cyclization of a substituted pyridine with an amide and a chlorinating agent.", "Starting Materials": [ "3-methylpyridine", "2-chloroacetamide", "phosphorus oxychloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "The 3-methylpyridine is reacted with 2-chloroacetamide in acetonitrile to form the corresponding amide.", "Phosphorus oxychloride is added to the reaction mixture to convert the amide to the corresponding chloroamide.", "The chloroamide is then treated with potassium carbonate in acetonitrile to induce cyclization and form the oxazolo[4,5-c]pyridine ring.", "The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent." ] } | |

CAS No. |

1242250-48-1 |

Molecular Formula |

C7H5ClN2O |

Molecular Weight |

168.58 g/mol |

IUPAC Name |

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |

InChI |

InChI=1S/C7H5ClN2O/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3 |

InChI Key |

GJECRSYWFUAZMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC2=C1C(=NC=C2)Cl |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.